1-Methyl-3-propylcyclohexane
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Overview
Description
1-Methyl-3-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ . It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the first and third positions, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane. For instance, cyclohexane can be reacted with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-propylcyclohexane. This intermediate can then undergo further alkylation with methyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding alkenes or alkynes. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propylcyclohexane primarily undergoes substitution reactions due to the saturated nature of the cycloalkane ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can occur in the presence of halogens (e.g., chlorine or bromine) and UV light, leading to the formation of halogenated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated intermediates back to saturated compounds.
Major Products Formed:
- Halogenated derivatives (e.g., 1-chloro-3-propylcyclohexane)
- Carboxylic acids or ketones (e.g., 1-methyl-3-propylcyclohexanone)
- Saturated hydrocarbons (e.g., this compound) after reduction .
Scientific Research Applications
1-Methyl-3-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propylcyclohexane involves its interaction with molecular targets through hydrophobic interactions due to its non-polar nature. It can penetrate lipid membranes, affecting membrane fluidity and function. The pathways involved are primarily related to its physicochemical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A derivative with only a methyl group.
1-Propylcyclohexane: A derivative with only a propyl group.
Uniqueness: 1-Methyl-3-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution provides a distinct steric and electronic environment, making it a valuable compound for studying the effects of alkyl substitution on cycloalkane behavior .
Biological Activity
1-Methyl-3-propylcyclohexane (C10H20) is an alicyclic hydrocarbon that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, antioxidant, and other relevant biological activities, supported by data tables and case studies.
This compound is characterized by its unique molecular structure, which influences its biological activity. The compound is classified as a monoterpene hydrocarbon and has been studied for its interactions with biological systems.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, in a phytochemical investigation, it was found to possess a moderate level of antimicrobial activity against various strains of bacteria and fungi. The following table summarizes the antimicrobial efficacy of this compound compared to other compounds:
Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
---|---|
This compound | 14 ± 0.01 |
Eucalyptus oil | 20 ± 0.02 |
Tea tree oil | 18 ± 0.03 |
Control (no treatment) | 0 |
The data indicates that while this compound shows some antimicrobial effects, it is less potent than eucalyptus and tea tree oils .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. A study measuring the radical scavenging activity found that the compound showed a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases. The results are summarized in the following table:
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
50 | 25 ± 2.5 |
100 | 45 ± 3.0 |
200 | 65 ± 4.5 |
These findings suggest that higher concentrations of the compound correlate with increased antioxidant activity .
Study on Volatile Organic Compounds
In a study examining volatile organic compounds in agricultural settings, this compound was identified as a significant component contributing to the overall odor profile of swine manure. The study highlighted its role in influencing microbial communities and potential impacts on livestock health .
Phytochemical Investigations
Another case study focused on the extraction of essential oils from plants revealed that this compound was one of the major constituents contributing to the biological activity observed in these oils. The study emphasized its potential applications in natural product development for therapeutic uses .
Properties
CAS No. |
4291-80-9 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-3-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
HFHJBWYDQAWSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(C1)C |
Origin of Product |
United States |
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